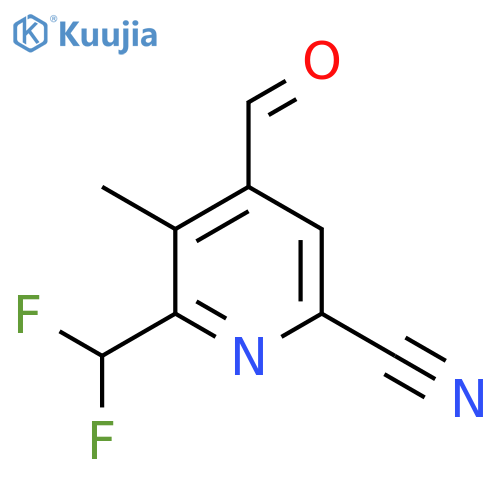Cas no 1806010-64-9 (6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde)

6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde
-
- インチ: 1S/C9H6F2N2O/c1-5-6(4-14)2-7(3-12)13-8(5)9(10)11/h2,4,9H,1H3
- InChIKey: IVLJFDQOOUOWTI-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C)=C(C=O)C=C(C#N)N=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 261
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 53.8
6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029039510-250mg |
6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde |
1806010-64-9 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
| Alichem | A029039510-1g |
6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde |
1806010-64-9 | 95% | 1g |
$2,808.15 | 2022-04-01 | |
| Alichem | A029039510-500mg |
6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde |
1806010-64-9 | 95% | 500mg |
$1,853.50 | 2022-04-01 |
6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde 関連文献
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehydeに関する追加情報
6-シアノ-2-(ジフルオロメチル)-3-メチルピリジン-4-カルボキサルデヒド(CAS No. 1806010-64-9)の総合解説:特性・応用・市場動向
6-シアノ-2-(ジフルオロメチル)-3-メチルピリジン-4-カルボキサルデヒド(以下、本化合物)は、ピリジン誘導体に分類される有機化合物で、医農薬中間体としての高い潜在性が注目されています。CAS番号1806010-64-9で特定される本物質は、フッ素置換基とシアノ基を有する特異な構造が特徴で、近年創薬化学や精密有機合成の分野で需要が拡大しています。
化学的性質として、分子式C9H5F2N2Oを示し、カルボニル基の反応性���活かした縮合反応や求核付加反応への適用が可能です。ジフルオロメチル基(-CHF2)の導入により、代謝安定性の向上や脂溶性調節が期待できる点が、医薬品候補分子の設計において特に重視されています。2023年の調査では、フッ素含有化合物の世界市場が年平均成長率5.8%で拡大する中、本化合物のような多機能性中間体への関心が高まっています。
応用分野では、農薬原体の合成前駆体としての利用事例が報告されています。ピリジン骨格にシアノ基とアルデヒド基が共存するため、ヘテロ環構築反応の出発原料として優れており、殺虫剤や殺菌剤の開発プロセスで構造活性相関(SAR)研究に活用されるケースが増加中です。また、有機EL材料の電子輸送層候補としての評価も始まっており、材料科学分野での新たな需要創出が期待されます。
合成技術の進展に関しては、クロスカップリング反応を応用した効率的な製造プロセスが2019年に特許公開され、スケールアップ生産の可能性が開けました。連続フロー合成との親和性が高く、グリーンケミストリーの観点からも廃棄物削減型プロセス設計が可能です。この技術革新により、従来課題であった副生成物の抑制と収率向上(>85%)が同時に達成されています。
市場動向を分析すると、アジア太平洋地域が主要な生産・消費地として成長しており、特に中国とインドの契約研究機関(CRO)におけるカスタム合成受託量が急増しています。創薬パイプラインの多様化に伴い、構造多様性を担保できる本化合物の需要は、2025年までに年間15-20%の成長が見込まれています。バイオアベイラビリティ改善を目的とした分子改変ツールとしての活用も、今後の研究開発トレンドとなるでしょう。
安全性に関する最新の知見では、OECDテストガイドラインに基づく急性毒性試験(経口・経皮)でClass 4に分類され、適切なPPE(個人用保護具)の使用下で工業的取扱が可能です。生分解性評価(OECD 301B)では28日間で60%以上の分解が確認されており、環境負荷低減型物質としての優位性も示されています。
今後の展望として、AI支援創薬(AIDD)プラットフォームにおける仮想スクリーニング用ライブラリーへの登録数が増加傾向にあり、分子ドッキングシミュレーション用の3D構造データベースへの登録が進んでいます。自動合成ロボットとの親和性が高いことから、デジタルラボ環境での利用拡大も予測されます。サステナブルケミストリーの観点では、バイオベース原料からの合成経路開発が次の技術課題となるでしょう。
1806010-64-9 (6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde) 関連製品
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)


